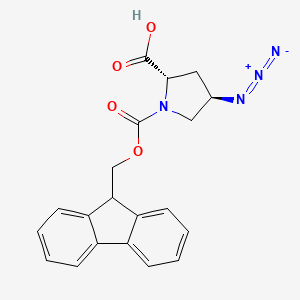

(2S,4R)-Fmoc-L-Pro(4-N3)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,4R)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPXMBBEYJTPNX-XIKOKIGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702679-55-8 | |

| Record name | (2S,4R)-4-azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2S,4R)-Fmoc-4-azidoproline

For Researchers, Scientists, and Drug Development Professionals

(2S,4R)-Fmoc-4-azidoproline is a valuable synthetic amino acid analog extensively utilized in peptide synthesis and drug discovery. Its key feature is the presence of an azide (B81097) moiety, which serves as a versatile chemical handle for "click chemistry," enabling the straightforward introduction of various functionalities into peptides and other biomolecules. This guide provides a comprehensive overview of its synthesis and characterization for research and development applications.

Physicochemical Properties

(2S,4R)-Fmoc-4-azidoproline is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Synonyms | Fmoc-L-Pro(4-N3)-OH, trans-N-α-(9-Fluorenylmethoxycarbonyl)-4-azido-L-proline |

| CAS Number | 702679-55-8 |

| Molecular Formula | C₂₀H₁₈N₄O₄ |

| Molecular Weight | 378.38 g/mol |

| Melting Point | 144 °C |

| Appearance | White to off-white crystalline powder |

| Purity | ≥98% (HPLC) |

| Storage Temperature | +4 °C |

Synthesis Workflow

The synthesis of (2S,4R)-Fmoc-4-azidoproline typically commences from the readily available starting material, (2S,4R)-4-hydroxyproline. The synthetic strategy involves a multi-step process including protection of functional groups, activation of the hydroxyl group, nucleophilic substitution with an azide source (which proceeds with inversion of stereochemistry), and subsequent deprotection and final Fmoc protection.

Caption: Synthetic workflow for (2S,4R)-Fmoc-4-azidoproline.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of (2S,4R)-Fmoc-4-azidoproline, compiled from established chemical transformations.

Step 1: N-Boc Protection and Methyl Esterification of (2S,4R)-4-hydroxyproline

-

To a solution of (2S,4R)-4-hydroxyproline (1 equivalent) in a suitable solvent such as a mixture of dioxane and water, add sodium carbonate (2.5 equivalents).

-

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(2S,4R)-4-hydroxyproline.

-

Dissolve the crude product in methanol (B129727) and add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain Boc-(2S,4R)-4-hydroxyproline methyl ester.

Step 2: Mesylation and Azide Substitution

-

Dissolve Boc-(2S,4R)-4-hydroxyproline methyl ester (1 equivalent) in anhydrous dichloromethane (B109758) and cool to 0 °C.

-

Add triethylamine (B128534) (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

-

Stir the reaction at 0 °C for 1-2 hours.

-

Wash the reaction mixture with cold water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude mesylate.

-

Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3 equivalents).

-

Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Boc-(2S,4R)-4-azidoproline methyl ester.

Step 3: Saponification, Boc-Deprotection, and Fmoc-Protection

-

Dissolve Boc-(2S,4R)-4-azidoproline methyl ester (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water.

-

Add lithium hydroxide (B78521) (1.5 equivalents) and stir at room temperature until the saponification is complete.

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer and concentrate to give Boc-(2S,4R)-4-azidoproline.

-

Dissolve the crude product in a solution of trifluoroacetic acid (TFA) in dichloromethane and stir at room temperature for 1-2 hours to remove the Boc group.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the resulting crude (2S,4R)-4-azidoproline in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Cool to 0 °C and add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.1 equivalents).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture and extract the final product with an organic solvent.

-

Purify by column chromatography to obtain (2S,4R)-Fmoc-4-azidoproline.

Characterization Data

The synthesized (2S,4R)-Fmoc-4-azidoproline should be characterized by various analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Complex multiplet signals for the proline ring protons. Characteristic signals for the Fmoc group protons in the aromatic region (approx. 7.2-7.8 ppm) and the CH and CH₂ protons of the fluorenyl group (approx. 4.2-4.5 ppm). |

| ¹³C NMR | Signals corresponding to the carbonyl carbons of the carboxylic acid and the Fmoc group. Aliphatic signals for the proline ring carbons and the fluorenyl group carbons. A characteristic signal for the carbon bearing the azide group (C4) is expected to be in the range of 55-65 ppm. |

| Mass Spectrometry (ESI-MS) | Expected [M-H]⁻ ion at m/z ≈ 377.13 or [M+H]⁺ ion at m/z ≈ 379.14. |

| Chiral HPLC | A single major peak should be observed under appropriate chiral stationary phase conditions, confirming the enantiomeric purity. |

| Optical Rotation | A specific optical rotation value should be obtained, which is a key indicator of the stereochemical integrity of the final product. |

Applications in Drug Development: Click Chemistry

The primary application of (2S,4R)-Fmoc-4-azidoproline in drug development lies in its utility as a building block for introducing an azide group into a peptide sequence. This azide group can then be specifically and efficiently reacted with an alkyne-containing molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This allows for the conjugation of various moieties, such as imaging agents, targeting ligands, or cytotoxic drugs, to the peptide scaffold.

Caption: Application of (2S,4R)-4-azidoproline in click chemistry.

This powerful bioconjugation strategy enables the creation of highly specific and functional peptide-based therapeutics and diagnostic agents. The high efficiency and orthogonality of the click reaction allow for the late-stage functionalization of complex peptides without affecting other functional groups present in the molecule.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to (2S,4R)-Fmoc-L-Pro(4-N3)-OH: Applications in Peptide Synthesis and Bioconjugation

This compound is a synthetically modified, non-proteinogenic amino acid derivative that serves as a pivotal building block in modern peptide chemistry and drug development. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a strategically placed azide (B81097) (N3) moiety on the proline ring, enables its seamless integration into peptides via standard Solid-Phase Peptide Synthesis (SPPS). The true utility of this reagent lies in the azide group, which acts as a chemical handle for powerful and highly specific bioconjugation reactions known as "click chemistry."

This guide provides a comprehensive overview of the core applications, experimental protocols, and technical data associated with this compound, designed for professionals engaged in peptide research, targeted therapeutics, and protein engineering.

Core Applications and Significance

The primary function of this compound is to introduce a bio-orthogonal azide handle into a specific position within a peptide sequence. This azide is stable under the conditions of Fmoc-based peptide synthesis, including repeated treatments with piperidine (B6355638) for Fmoc deprotection and final cleavage from the resin with trifluoroacetic acid (TFA).[1] The incorporated azide enables a wide array of post-synthetic modifications.

-

Peptide Synthesis : It is used as a building block in the synthesis of peptides, allowing for the incorporation of azide groups that facilitate further chemical modifications.[2]

-

Click Chemistry : The azide group is a key component for click chemistry reactions.[2][3] This includes the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4][5] These reactions are bio-orthogonal, meaning they proceed with high specificity and yield under mild, aqueous conditions without interfering with native biological functionalities.[6]

-

Bioconjugation : Through click chemistry, various functional molecules can be covalently attached to the peptide. This includes:

-

Fluorophores and Probes : For tracking peptide localization in cellular imaging studies.

-

Polyethylene Glycol (PEG) Chains : To improve the pharmacokinetic profile (e.g., solubility, in vivo half-life) of peptide therapeutics.

-

Drug Payloads : For creating peptide-drug conjugates (PDCs) that target specific cells or tissues.

-

Cross-linking Agents : For use in photoaffinity labeling to identify binding partners and study protein-ligand interactions.[7][8]

-

-

Drug Development and Protein Engineering : The ability to precisely modify peptides opens avenues for creating novel therapeutics with improved bioactivity and selectivity.[2] It is also used to design modified proteins with azide groups for targeted modifications that can enhance stability or activity.[2]

Quantitative Data and Chemical Properties

The physical and chemical properties of this compound are summarized below. This data is critical for synthesis planning, including calculating reagent stoichiometry and confirming product identity.

| Property | Value | Source(s) |

| Synonyms | Fmoc-L-Pro(4-N3)-OH (2S,4R), Fmoc-(2S,4R)-4-azidoproline | [2] |

| CAS Number | 263847-08-1 | [2] |

| Molecular Formula | C₂₀H₁₈N₄O₄ | [2] |

| Molecular Weight | 378.39 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity (HPLC) | ≥ 99% | [2] |

| Optical Rotation | [α]D20 = -15 ± 1º (c=1 in DMF) | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

Logical and Experimental Workflows

The utilization of this compound follows a logical progression from initial peptide synthesis to final application. The diagrams below illustrate the key workflows.

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of this compound and subsequent modification. These are generalized protocols and may require optimization based on the specific peptide sequence and scale.

Protocol 1: Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard manual cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

-

Fmoc-protected amino acid resin (e.g., Rink Amide, Wang)

-

This compound

-

Standard Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O. Note: Thiols (e.g., DTT, EDT) should be avoided in the cleavage cocktail as they can reduce the azide group.[1]

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% piperidine in DMF solution for 3 minutes. Drain.

-

Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

This compound Coupling:

-

Prepare the coupling solution: In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HBTU (3.9 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the solution to begin activation. Allow to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling may be required.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate. Precipitate the crude azido-peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum and purify by reverse-phase HPLC.

-

Protocol 2: Post-Synthetic Modification via CuAAC ("Click" Reaction)

This protocol outlines the conjugation of an alkyne-containing molecule to the purified azido-peptide in solution.

Materials:

-

Purified azido-peptide

-

Alkyne-functionalized molecule (e.g., alkyne-fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Solvent system (e.g., water/DMSO or water/t-butanol)

Procedure:

-

Reagent Preparation:

-

Dissolve the azido-peptide and the alkyne-functionalized molecule (1.2-1.5 equivalents) in the chosen solvent system (e.g., 1:1 DMSO/water).

-

Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).

-

-

Reaction Setup:

-

Degas the peptide/alkyne solution by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can inhibit the reaction.

-

Add sodium ascorbate to the reaction mixture to a final concentration of 5 mM.

-

Add CuSO₄ to the reaction mixture to a final concentration of 1 mM. The solution may turn slightly yellow/orange.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 12 hours.

-

Monitor the reaction progress by LC-MS to observe the consumption of the starting peptide and the formation of the triazole product.

-

-

Purification:

-

Once the reaction is complete, purify the final peptide conjugate using reverse-phase HPLC to remove excess reagents and unreacted starting materials.

-

Confirm the identity and purity of the final product by mass spectrometry.

-

Application in a Biological Context

The true power of incorporating this compound is realized when the resulting modified peptides are used as tools to probe biological systems. For instance, a peptide designed to bind a specific cell surface receptor can be functionalized to elucidate signaling pathways or deliver therapeutic agents.

References

- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Click Chemistry | AAT Bioquest [aatbio.com]

- 7. Identification of photocrosslinking peptide ligands by mRNA display - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Application of Fmoc-4-azidoproline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Fmoc-4-azidoproline, a versatile building block in modern peptide chemistry and drug discovery.

Core Structure and Properties

Fmoc-4-azidoproline is a derivative of the amino acid proline, featuring two key modifications: a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and an azido (B1232118) group at the 4-position of the pyrrolidine (B122466) ring. The Fmoc group provides a base-labile protecting group essential for solid-phase peptide synthesis (SPPS), while the azido group serves as a chemical handle for bioorthogonal "click" chemistry reactions.

The stereochemistry at the C2 (α-carbon) and C4 positions of the proline ring gives rise to different diastereomers, each with unique properties and applications. The most common commercially available stereoisomers are (2S,4R), (2S,4S), and (2R,4R).

| Property | (2S,4R)-Fmoc-4-azido-L-proline | (2S,4S)-Fmoc-4-azido-L-proline | (2R,4R)-Fmoc-4-azido-D-proline |

| Synonyms | Fmoc-(4R)-azido-L-Proline | Fmoc-L-Pro(4-N3)-OH (cis) | Fmoc-Pro(4-N3) (2R,4R) |

| CAS Number | 702679-55-8 | 263847-08-1 | 1378847-51-8 |

| Molecular Formula | C₂₀H₁₈N₄O₄ | C₂₀H₁₈N₄O₄ | C₂₀H₁₈N₄O₄ |

| Molecular Weight | 378.38 g/mol | 378.39 g/mol | 378.4 g/mol |

| Purity | ≥98% (HPLC) | ≥99% (HPLC) | ≥99% (HPLC, Assay by titration) |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | White crystalline powder |

| Optical Rotation | [α]D²⁰ = -35 ± 2º (c=1 in DMF) | [α]D²⁰ = -15 ± 1º (c=1 in DMF) | [α]D²⁰ = 15 ± 1º (c=1 in DMF) |

| Melting Point | 144 °C | Not available | 177 - 180 °C |

| Storage Conditions | +4 °C | 0 - 8 °C | 2 - 8 °C |

Experimental Protocols

Synthesis of Fmoc-4-azidoproline from 4-hydroxyproline (B1632879)

A common route for the synthesis of Fmoc-4-azidoproline involves the conversion of the readily available 4-hydroxyproline. The key step is the stereospecific introduction of the azide (B81097) group, which can be achieved via a Mitsunobu reaction, followed by Fmoc protection. The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to various other functional groups, including azides, with inversion of stereochemistry.

Step 1: Esterification of Boc-4-hydroxyproline The synthesis begins with the protection of the amine group of 4-hydroxyproline with a tert-butyloxycarbonyl (Boc) group, followed by esterification of the carboxylic acid to prevent side reactions.

Step 2: Mitsunobu Reaction for Azide Introduction The hydroxyl group of the protected 4-hydroxyproline ester is then converted to an azido group using a Mitsunobu reaction. This typically involves reacting the alcohol with triphenylphosphine (B44618) (PPh₃), an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a source of azide, such as diphenylphosphoryl azide (DPPA) or zinc azide. The reaction proceeds with a clean inversion of stereochemistry at the C4 position.

Step 3: Deprotection and Fmoc Protection Following the successful introduction of the azide, the Boc and ester protecting groups are removed. The free amine is then protected with an Fmoc group using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride under basic conditions to yield the final Fmoc-4-azidoproline product.

Purification: The crude product is typically purified by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Incorporation into Peptides via Fmoc-SPPS

Fmoc-4-azidoproline can be incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

General SPPS Cycle:

-

Resin Swelling: The synthesis resin (e.g., Rink amide, Wang) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine (B6355638) in DMF.

-

Washing: The resin is thoroughly washed with DMF to remove excess piperidine and dibenzofulvene-piperidine adduct.

-

Coupling: The incoming amino acid, in this case, Fmoc-4-azidoproline, is activated using a coupling reagent (e.g., HBTU, HATU, HCTU) in the presence of a base (e.g., DIPEA, NMM) and then coupled to the deprotected amine on the resin.

-

Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

-

Repeat: The cycle is repeated for each subsequent amino acid in the peptide sequence.

On-Resin Click Chemistry

The azide functionality of the incorporated 4-azidoproline residue allows for on-resin modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".

Typical On-Resin CuAAC Protocol:

-

Swell the peptide-resin: The resin containing the azidoproline-peptide is swelled in a suitable solvent like dichloromethane (B109758) (DCM).

-

Prepare the click cocktail: A solution of a copper(I) source (e.g., CuI or CuSO₄ with a reducing agent like sodium ascorbate), a copper-stabilizing ligand (e.g., TBTA), and the alkyne-containing molecule is prepared in a solvent mixture (e.g., DMSO/water).

-

Reaction: The click cocktail is added to the resin and the reaction is allowed to proceed at room temperature.

-

Washing: The resin is washed extensively with solvents like DMF, water, and DCM to remove the catalyst and excess reagents.

-

Cleavage and Deprotection: The modified peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for Fmoc-4-azidoproline.

Fmoc-SPPS and Click Chemistry Workflow

Caption: Workflow for peptide synthesis and modification.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the verification of the structure and purity of Fmoc-4-azidoproline. While complete spectra are often proprietary or found within specific research articles, the following represents typical characterization data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of Fmoc-4-azidoproline.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the Fmoc group (aromatic protons typically between 7.3 and 7.8 ppm), the proline ring protons, and the protons on the fluorenyl group. The chemical shifts and coupling constants of the proline ring protons can help determine the stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the Fmoc and carboxylic acid groups, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the proline ring and the fluorenyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this analysis. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 379.4. Fragmentation patterns in MS/MS analysis can provide further structural information.

Applications in Research and Development

Fmoc-4-azidoproline is a valuable tool for researchers in various fields:

-

Peptide Synthesis: It allows for the site-specific incorporation of an azide group into a peptide sequence, which can then be used for a variety of modifications.

-

Drug Development: The ability to attach various functionalities to peptides via click chemistry enables the development of peptide-based drugs with improved properties, such as enhanced stability, targeting, and efficacy.

-

Bioconjugation: The azide group facilitates the attachment of peptides to other biomolecules, surfaces, or nanoparticles, which is crucial for the development of biosensors, targeted drug delivery systems, and other advanced materials.

-

Protein Engineering: It can be used to introduce azide groups into proteins to study their structure and function or to create proteins with novel properties.

A Technical Guide to (2S,4R)-Fmoc-L-Pro(4-N3)-OH: Synthesis, Commercial Availability, and Applications in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2S,4R)-Fmoc-L-Pro(4-N3)-OH, a valuable synthetic amino acid derivative for peptide synthesis and modification. We will cover its commercial availability, a detailed synthesis protocol, and its primary applications in bioconjugation and drug discovery, with a focus on its role in solid-phase peptide synthesis (SPPS) and "click chemistry."

Commercial Availability

This compound is commercially available from various chemical suppliers specializing in reagents for peptide synthesis. Below is a summary of key information from a selection of vendors.

| Supplier | Catalog Number | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| GenoChem World | FAA3000.0250 | Fmoc-L-Pro(4-N3)-OH (2S,4R) | 702679-55-8 | C₂₀H₁₈N₄O₄ | 378.38 | Not specified |

| Chem-Impex | - | (2S,4R)-Fmoc-4-azido-pyrrolidine-2-carboxylic acid | 702679-55-8 | C₂₀H₁₈N₄O₄ | 378.4 | ≥ 99% (HPLC) |

Note: Availability and product details are subject to change. Please consult the suppliers' websites for the most current information.

Synthesis of this compound

Experimental Protocol: A General Two-Step Synthesis

Step 1: Hofmann Rearrangement (Amine Synthesis)

This step converts an amide to an amine with one fewer carbon atom. For the synthesis of the precursor to this compound, one would start with an appropriate protected glutamine derivative to generate the 4-amino proline scaffold.

Reagents and Conditions:

-

Starting Material: Fmoc-protected glutamine derivative.

-

Reagents: [Bis(trifluoroacetoxy)iodo]benzene, pyridine (B92270).

-

Solvent: DMF–H₂O (2:1).

-

Reaction Time: 14 hours.

-

Yield: Generally good, reported as 71-80% for similar compounds.[1]

Procedure:

-

Dissolve the Fmoc-protected glutamine derivative in a 2:1 mixture of DMF and water.

-

Add pyridine to the solution.

-

Add [Bis(trifluoroacetoxy)iodo]benzene to the reaction mixture.

-

Stir the reaction at room temperature for 14 hours.

-

The resulting amine precursor can often be isolated by filtration.

Step 2: Diazo-Transfer Reaction (Azide Synthesis)

This step introduces the azide (B81097) functionality to the newly formed amine.

Reagents and Conditions:

-

Starting Material: Fmoc-protected 4-amino-proline derivative.

-

Reagents: Imidazole-1-sulfonyl azide hydrochloride, K₂CO₃, CuSO₄·5H₂O (catalyst).

-

Solvent: Biphasic mixture of H₂O–MeOH–CH₂Cl₂ (1:1:1).

-

pH: Adjusted to 9 with K₂CO₃.

-

Reaction Time: 18 hours.

-

Yield: Generally good, reported as 62-75% for similar compounds.[1]

Procedure:

-

Dissolve the Fmoc-protected 4-amino-proline derivative in a 1:1:1 mixture of H₂O, MeOH, and CH₂Cl₂.

-

Add a catalytic amount of CuSO₄·5H₂O.

-

Add imidazole-1-sulfonyl azide hydrochloride to the mixture.

-

Adjust the pH of the reaction to 9 using an aqueous solution of K₂CO₃.

-

Stir the biphasic mixture vigorously for 18 hours at room temperature.

-

Perform an aqueous workup to isolate the desired this compound. The product is typically extracted into an organic solvent after acidification of the aqueous phase.

Applications in Peptide Synthesis and Bioconjugation

The primary utility of this compound lies in its application as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The strategically placed azide group serves as a bioorthogonal handle for post-synthetic modifications via "click chemistry."

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is compatible with standard Fmoc-SPPS protocols.[2] The Fmoc protecting group on the α-amine is stable under the acidic conditions used for side-chain deprotection but is readily removed by a mild base (typically piperidine) to allow for the sequential addition of amino acids to the growing peptide chain.

Workflow for SPPS incorporation.

Post-Synthetic Modification via Click Chemistry

The azide group introduced into the peptide sequence using this compound is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry".[3][4] This reaction allows for the efficient and specific covalent ligation of the azide-containing peptide with a molecule bearing a terminal alkyne. This enables the site-specific labeling of peptides with a wide range of functionalities.

Applications of CuAAC-mediated peptide modification include:

-

Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking studies.[3]

-

Drug Conjugation: Creation of peptide-drug conjugates (PDCs) for targeted drug delivery.[2]

-

Biomolecule Attachment: Ligation of peptides to other biomolecules, such as proteins or nucleic acids.

-

Surface Immobilization: Attachment of peptides to surfaces for various biotechnological applications.

Click chemistry workflow.

Signaling Pathways and Logical Relationships

While specific signaling pathways elucidated using this compound are not detailed in the available literature, its application in creating tools for such studies is evident. For instance, a peptide known to interact with a specific receptor in a signaling pathway can be synthesized with this azido-proline derivative. Subsequently, a fluorescent probe can be "clicked" onto the peptide. This fluorescently labeled peptide can then be used to visualize and quantify receptor binding and localization, providing insights into the signaling pathway's dynamics.

Logic of probe development.

Conclusion

This compound is a readily available and highly versatile building block for chemical biologists, medicinal chemists, and drug development professionals. Its compatibility with standard Fmoc-SPPS and the bioorthogonal reactivity of its azide group make it an invaluable tool for the synthesis of modified peptides. The ability to perform site-specific "click" conjugations opens up a vast landscape of possibilities for creating novel peptide-based therapeutics, diagnostic agents, and research tools to unravel complex biological processes.

References

azide-modified proline derivatives for peptide synthesis

An In-depth Technical Guide to Azide-Modified Proline Derivatives for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The introduction of chemically unique functional groups into peptides is a powerful strategy for developing novel therapeutics, molecular probes, and advanced biomaterials. Among these, the azide (B81097) moiety has emerged as a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and specific reactivity.[1] Azide-modified proline derivatives, in particular, offer a unique combination of a versatile chemical handle with the conformational constraints inherent to the proline ring, making them invaluable tools in peptide science.

This technical guide provides a comprehensive overview of the synthesis and application of azide-modified proline derivatives in peptide synthesis. It includes detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key workflows and chemical transformations.

Synthesis of Azide-Modified Proline Derivatives

The most common precursors for azide-modified prolines are the commercially available and relatively inexpensive (4R)- and (4S)-hydroxyprolines. The synthesis typically involves the activation of the hydroxyl group followed by nucleophilic substitution with an azide source. A common method is the Mitsunobu reaction, which allows for stereospecific inversion of the hydroxyl-bearing carbon.[2][3]

A general synthetic scheme starting from tert-butyloxycarbonyl-(2S,4R)-hydroxyproline (Boc-Hyp) to yield (2S,4R)-azidoproline is outlined below. This process involves inversion of the stereocenter at the 4-position.[2][4]

Caption: Synthesis of (2S,4R)-Azidoproline from Boc-Hyp.

Experimental Protocol: Synthesis of (2S,4R)-Azidoproline Methyl Ester

This protocol is adapted from literature procedures.[2][4]

-

Esterification: Commercially available tert-butyloxycarbonyl-(2S,4R)-Hyp (Boc-Hyp) is converted to its methyl ester.

-

Stereochemical Inversion: The 4-hydroxy stereochemistry is inverted to S via an intramolecular Mitsunobu reaction followed by methanolysis.

-

Azide Installation: To install the 4R azide group, (2S,4S)-Hyp-OMe is treated with diphenylphosphoryl azide (DPPA) under Mitsunobu conditions.[2]

-

Hydrolysis: The resulting (2S,4R)-Az-Pro-OMe is hydrolyzed to the free acid for subsequent use in peptide synthesis.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected azidoproline derivatives are commercially available and can be readily incorporated into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[5][6] The azide group is stable to the conditions of Fmoc deprotection (piperidine in DMF) and peptide coupling.[7]

The general workflow for incorporating an azidoproline residue into a peptide on a solid support is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clickable Polyprolines from Azido-proline N-Carboxyanhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

The Azide Group in Fmoc-Proline Derivatives: A Technical Guide for Researchers

An in-depth technical guide for researchers, scientists, and drug development professionals on the multifaceted role of the azide (B81097) group in Fmoc-proline derivatives, covering its impact on peptide synthesis, conformation, and its application in chemical biology and drug discovery.

Introduction

The incorporation of non-canonical amino acids into peptides has become a cornerstone of modern chemical biology and drug development. Among these, Fmoc-proline derivatives featuring an azide group have garnered significant attention. The azide moiety is a versatile functional group that serves as a powerful tool for peptide modification and conformational control. Its small size and unique reactivity, particularly in bioorthogonal "click chemistry," have opened up new avenues for the synthesis of complex peptide architectures, the study of biological processes, and the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the role of the azide group in Fmoc-proline derivatives, detailing its applications, the conformational consequences of its incorporation, and experimental protocols for its use.

Core Applications of the Azide Group in Fmoc-Proline Derivatives

The primary utility of the azide group in Fmoc-proline derivatives stems from its ability to participate in highly efficient and specific chemical ligations. This has led to its widespread use in several key areas:

-

Peptide Synthesis and Bioconjugation: The azide group is a key component in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."[3][4] These reactions enable the covalent attachment of a wide array of molecules, including:

-

Drug Development: The ability to easily modify peptides through the azide handle is invaluable in drug discovery. It allows for the rapid generation of peptide libraries with diverse functionalities to screen for optimized therapeutic candidates.[5][8] Furthermore, azido-proline derivatives can be used to create prodrugs that are activated in specific biological environments.[2]

-

Material Science: Azide-functionalized proline derivatives are used in the development of novel biomaterials, such as hydrogels and functional coatings, where the azide group can be used for cross-linking or surface modification.[2]

-

Probing Biological Systems: The azide group can be used as a photo-crosslinking agent to map protein-protein interactions.[9][10] Upon photoactivation, the azide forms a highly reactive nitrene that can covalently bond with nearby molecules, thus capturing transient interactions. Additionally, the azide's vibrational properties make it a useful infrared probe for studying protein folding and dynamics.[11]

Conformational Impact of the Azide Group on Proline-Containing Peptides

The stereochemistry and position of the azide group on the proline ring have a profound impact on the local and global conformation of a peptide. This conformational control is a critical aspect of its utility in designing structured peptides.

-

Cis/Trans Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation, and the equilibrium between these two states is crucial for protein folding and function. The substitution of an azide group can significantly influence this equilibrium. For instance, azaproline, where the α-carbon is replaced by a nitrogen, has been shown to stabilize the cis-amide conformer and promote the formation of type VI β-turns.[12][13] This modification can reduce the energy barrier for cis-trans isomerization by as much as 6 kcal/mol compared to native proline.[12][13]

-

Polyproline II (PPII) Helix Stabilization: The polyproline II (PPII) helix is a common secondary structure motif involved in numerous biological recognition processes. The stereochemistry of the azide group at the 4-position of the proline ring plays a critical role in modulating the stability of the PPII helix.

This conformational directing effect is attributed to stereoelectronic interactions between the azide group and the peptide backbone.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of azide-proline derivatives in peptide chemistry.

Table 1: Conformational Preferences of Azido-Proline Derivatives

| Derivative | Effect on cis Amide Conformer | Impact on PPII Helix Stability | Reference(s) |

| Azaproline | Increased preference for cis | Promotes Type VI β-turns | [12][13] |

| (4R)-Azidoproline | Favors trans peptide bond | Stabilizes | [9][14] |

| (4S)-Azidoproline | - | Destabilizes | [14] |

Table 2: Representative Yields for On-Resin CuAAC Reactions with Azido-Proline Containing Peptides

| Alkyne Substrate | Peptide Sequence | Reaction Conditions | Yield (%) | Reference(s) |

| Propargylglycine | Ac-[Azp]-AAAA-NH2 | CuI, Ascorbic Acid, Piperidine (B6355638)/DMF | >95 | [15] |

| Dansyl-alkyne | H-Gly-[Azp]-Gly-Gly-OH | CuSO4, Sodium Ascorbate, TBTA, DMF/H2O | ~85 | [14] |

| Alkyne-modified sugar | Ac-Y[Pra]G[Azp]FG-NH2 | CuSO4, BTTP, Sodium Ascorbate, DIPEA/DMF | >90 | [2] |

Azp denotes azidoproline, Pra denotes propargylglycine.

Experimental Protocols

This section provides detailed methodologies for the incorporation of Fmoc-azido-proline into peptides via solid-phase peptide synthesis (SPPS) and subsequent on-resin click chemistry.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-(4R)-azido-L-proline

This protocol outlines the manual incorporation of Fmoc-(4R)-azido-L-proline into a peptide sequence on a Rink Amide resin.

Materials:

-

Rink Amide Resin

-

Fmoc-protected amino acids (including Fmoc-(4R)-azido-L-proline)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Amino Acid Coupling: a. In a separate vial, pre-activate the first Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin and shake for 1-2 hours. c. Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step. d. Wash the resin with DMF (5x) and DCM (3x).

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the incorporation of Fmoc-(4R)-azido-L-proline, use the same coupling procedure.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Washing and Drying: Wash the resin with DMF (5x), DCM (5x), and Methanol (3x), and dry the peptide-resin under vacuum.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the on-resin "clicking" of an alkyne-containing molecule to the azido-proline residue of the synthesized peptide.

Materials:

-

Azide-functionalized peptide-resin

-

Alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne)

-

Copper(I) Iodide (CuI)

-

L-Ascorbic acid

-

N,N-Diisopropylethylamine (DIPEA)

-

DMF

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the azide-functionalized peptide-resin in DMF for 1 hour.

-

Click Reaction Mixture Preparation: a. In a vial, dissolve the alkyne-containing molecule (5 eq.), CuI (0.5 eq.), and L-ascorbic acid (1 eq.) in DMF. b. Add DIPEA (2 eq.) to the mixture and vortex briefly.

-

On-Resin Reaction: a. Drain the DMF from the swollen resin. b. Add the click reaction mixture to the resin. c. Shake the reaction vessel at room temperature for 4-12 hours, protected from light if using a light-sensitive alkyne.

-

Washing: a. Drain the reaction mixture. b. Wash the resin extensively with DMF (5x), a 0.5% sodium diethyldithiocarbamate (B1195824) solution in DMF (to remove copper), DMF (5x), DCM (5x), and Methanol (3x).

-

Peptide Cleavage and Purification: a. Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O). b. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. c. Purify the clicked peptide by reverse-phase HPLC.

Visualizations

Experimental Workflow for SPPS and Click Chemistry

Caption: Workflow for peptide synthesis with Fmoc-azido-proline and subsequent on-resin click chemistry.

Signaling Pathway Application: GPCR Interaction Mapping

Caption: Using azido-proline analogs for photo-crosslinking to map GPCR-G-protein interactions.

Conclusion

Fmoc-proline derivatives containing an azide group are indispensable tools in modern peptide science. The azide's role as a bioorthogonal chemical handle for "click chemistry" provides a robust and efficient method for peptide modification, enabling a wide range of applications in drug discovery, diagnostics, and materials science. Furthermore, the ability of the azide group to modulate peptide conformation offers a sophisticated strategy for designing peptides with specific secondary structures and enhanced biological activity. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to harness the full potential of these versatile building blocks in their scientific endeavors.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. Stepwise triple-click functionalization of synthetic peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01617H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. Page loading... [wap.guidechem.com]

- 7. bachem.com [bachem.com]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. FTIR analysis of GPCR activation using azido probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Impact of azaproline on Peptide conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]

An In-depth Technical Guide to Click Chemistry with Amino Acids for Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry: A Revolution in Bioconjugation

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, efficient, and highly specific.[1] These reactions are characterized by their modularity, high yields, and the generation of inoffensive byproducts.[2] In the realm of peptide and protein science, click chemistry has emerged as a powerful tool for a wide range of applications, including chemical ligation, cyclization, and bioconjugation.[3] The core principle involves the joining of small molecular units with heteroatom links (C-X-C). The most prominent example of a click reaction is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne to form a stable triazole ring.[4] This bio-orthogonal reaction, meaning it can occur in living systems without interfering with native biochemical processes, has revolutionized the way scientists approach the modification of biomolecules.[2]

The resulting 1,2,3-triazole linkage is not merely a passive linker; it is a stable, rigid structure that can mimic the geometry and polarity of a native amide bond in peptides.[4][5] This characteristic makes it an excellent surrogate for peptide bonds, enhancing the metabolic stability of peptides by making them resistant to enzymatic degradation.[6][7] The introduction of "clickable" functional groups, such as azides and alkynes, into amino acids allows for the precise and site-specific modification of peptides and proteins.[8] This has profound implications for drug discovery and development, enabling the synthesis of novel peptidomimetics, antibody-drug conjugates (ADCs), and targeted drug delivery systems.[2][9]

Two main variants of the azide-alkyne cycloaddition are predominantly used: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two methods depends on the specific application, with CuAAC being known for its speed and efficiency, while SPAAC offers the advantage of being copper-free, which is crucial for in vivo applications due to the cytotoxicity of copper.[4][10]

Quantitative Comparison of Key Click Chemistry Reactions

The selection of a suitable click chemistry reaction is contingent on several factors, including reaction kinetics, biocompatibility, and the specific requirements of the experimental system. Below is a summary of quantitative data for the two most prevalent click reactions used with amino acids and peptides.

| Reaction Type | Reactants | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |

| CuAAC | Terminal Alkyne + Azide | 10² - 10³[10] | High reaction rates, high yields, regioselective (forms 1,4-disubstituted triazole).[4] | Requires a copper catalyst, which can be toxic to living cells.[4] Potential for side reactions with certain amino acid residues.[11] |

| SPAAC | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide | 0.28 - 0.34 (with specific amino acids)[12] | Copper-free, highly bio-orthogonal, suitable for in vivo applications.[4] | Generally slower reaction kinetics compared to CuAAC.[10] Cyclooctyne reagents can be less stable and more expensive.[13] |

Experimental Protocols

Solid-Phase Synthesis of Azide-Modified Peptides using Fmoc Chemistry

This protocol outlines the incorporation of an azide-containing amino acid into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids

-

Fmoc-L-azido-amino acid (e.g., Fmoc-L-azidolysine)

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent

-

OxymaPure® or other activating agent

-

Piperidine (B6355638) solution (20% in DMF)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.[14]

-

Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading capacity) and OxymaPure® (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the amino acid solution to activate it. c. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[15] d. Monitor the coupling reaction using a Kaiser test to ensure the complete consumption of free amines. e. Wash the resin with DMF and DCM.

-

Incorporation of Azide-Modified Amino Acid: Repeat the coupling step (Step 3) using the Fmoc-L-azido-amino acid.

-

Peptide Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step to remove the N-terminal Fmoc group.

-

Cleavage and Deprotection: a. Wash the peptide-resin with DCM and dry it thoroughly. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.[16] c. Filter the resin and collect the filtrate containing the cleaved peptide.

-

Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[14] b. Centrifuge to pellet the peptide, decant the ether, and dry the pellet. c. Purify the crude azide-containing peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). d. Lyophilize the pure fractions to obtain the final product.

-

Characterization: Confirm the identity and purity of the azide-modified peptide by mass spectrometry and analytical RP-HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Peptide

This protocol describes the conjugation of an alkyne-containing molecule to an azide-modified peptide.

Materials:

-

Azide-modified peptide

-

Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

DMSO or DMF (for dissolving hydrophobic molecules)

Procedure:

-

Preparation of Stock Solutions: a. Prepare a 100 mM stock solution of CuSO₄ in water. b. Prepare a 200 mM stock solution of THPTA in water. c. Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh). d. Dissolve the azide-modified peptide and the alkyne-functionalized molecule in a suitable buffer (e.g., PBS). For hydrophobic molecules, dissolve them in a minimal amount of DMSO or DMF before diluting with the buffer.

-

Reaction Setup: a. In a reaction tube, combine the azide-modified peptide and the alkyne-functionalized molecule. A slight molar excess (e.g., 1.5-2 equivalents) of the alkyne is typically used. b. Add the THPTA solution to the reaction mixture. c. Add the CuSO₄ solution to the reaction mixture. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[17]

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.

-

Purification: Purify the resulting peptide conjugate using RP-HPLC to remove unreacted starting materials and the catalyst.

-

Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Peptide

This protocol details the copper-free conjugation of a strained alkyne to an azide-modified peptide.

Materials:

-

Azide-modified peptide

-

Strained alkyne-functionalized molecule (e.g., DBCO-dye, BCN-biotin)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

DMSO or DMF (for dissolving hydrophobic molecules)

Procedure:

-

Preparation of Solutions: a. Dissolve the azide-modified peptide in a suitable buffer (e.g., PBS). b. Dissolve the strained alkyne-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. A slight molar excess (1.1-1.5 equivalents) of the strained alkyne is typically used.[14]

-

Reaction Setup: a. In a reaction tube, combine the solution of the azide-modified peptide and the strained alkyne-functionalized molecule.

-

Incubation: Incubate the reaction mixture at room temperature. Reaction times can vary from 1 to 24 hours, depending on the concentration and reactivity of the reactants.[14] The progress of the reaction can be monitored by RP-HPLC or mass spectrometry.

-

Purification: Purify the resulting peptide conjugate using RP-HPLC to remove any unreacted starting materials.

-

Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry and analytical RP-HPLC.

Visualizing Workflows and Pathways

Workflow for Antibody-Drug Conjugate (ADC) Development using Click Chemistry

Conceptual Pathway for In Situ Target-Guided Drug Discovery

References

- 1. Stepwise triple-click functionalization of synthetic peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01617H [pubs.rsc.org]

- 2. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]

- 3. bachem.com [bachem.com]

- 4. jpt.com [jpt.com]

- 5. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. trace.tennessee.edu [trace.tennessee.edu]

- 9. csmres.co.uk [csmres.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 17. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

An In-depth Technical Guide to Incorporating Modified Prolines in Peptides

For Researchers, Scientists, and Drug Development Professionals

Proline, with its unique cyclic structure, imparts significant conformational constraints on peptides, making it a critical residue in protein folding, stability, and molecular recognition.[1][2] The modification of the proline ring offers a powerful tool to fine-tune peptide and protein properties, enabling the development of novel therapeutics with enhanced stability, cell permeability, and target affinity.[3][4][5] This guide provides a comprehensive overview of the fundamental principles, synthetic strategies, and applications of incorporating modified prolines into peptides.

The Unique Role and Conformational Equilibria of Proline

Proline's side chain, which cycles back to the backbone amide nitrogen, restricts the phi (φ) torsion angle to approximately -65° and influences two key conformational equilibria:

-

Ring Pucker: The five-membered pyrrolidine (B122466) ring is not planar and exists in two puckered conformations: Cγ-exo and Cγ-endo.[3] The ring pucker is correlated with the peptide backbone conformation, with the exo pucker favoring more compact structures and the endo pucker favoring more extended conformations.[1]

-

Cis-Trans Isomerization: The Xaa-Pro peptide bond can exist in either a cis or trans conformation. While the trans form is generally favored, the energy barrier for isomerization is lower than for other peptide bonds, and the cis isomer is significantly populated (5-40% in proteins).[6][7] This isomerization can be a rate-limiting step in protein folding and is often catalyzed by peptidyl-prolyl isomerases (PPIases).[6]

Principles of Proline Modification

Modifying the proline ring, typically at the 3-, 4-, or 5-position, introduces steric and stereoelectronic effects that can predictably influence these conformational equilibria.[3][8] The primary goals of proline modification in peptide and drug design include:

-

Conformational Control: Introducing substituents can favor a specific ring pucker or bias the cis/trans isomer ratio, thereby pre-organizing a peptide into a bioactive conformation.[8][9]

-

Enhanced Stability: Modifications can increase resistance to proteolytic degradation by sterically hindering protease access.[10] They can also enhance thermal stability by reducing the conformational entropy of the unfolded state.[2][11]

-

Improved Pharmacokinetics: Introducing lipophilic or other functional groups can modulate a peptide's solubility, membrane permeability, and overall pharmacokinetic profile.

-

Introduction of Bioorthogonal Handles: Modified prolines can incorporate reactive groups for specific labeling, imaging, or conjugation.[12][13]

Synthesis of Proline-Modified Peptides: The "Proline Editing" Approach

While the solution-phase synthesis of individual modified proline amino acids is possible, it is often a laborious multi-step process.[1] A more efficient and versatile method is "proline editing," a solid-phase synthesis strategy that allows for the late-stage modification of a proline residue already incorporated into a peptide chain.[8][12] This approach typically starts with the incorporation of a commercially available hydroxyproline (B1673980) (Hyp) residue.[1][8]

The general workflow for proline editing involves:

-

Incorporation of Hydroxyproline: Fmoc-protected 4-hydroxyproline (B1632879) is incorporated into the peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.[2][8][14]

-

Orthogonal Protection: The hydroxyl group of the Hyp residue is protected with a group that can be selectively removed without cleaving the peptide from the resin or removing other side-chain protecting groups.[8]

-

Peptide Elongation: The rest of the peptide chain is synthesized.[8]

-

Selective Deprotection: The orthogonal protecting group on the Hyp hydroxyl is removed.[8]

-

On-Resin Modification: The free hydroxyl group is then modified through a variety of chemical reactions to introduce the desired functionality.[8][12]

-

Cleavage and Deprotection: The final modified peptide is cleaved from the resin and all remaining side-chain protecting groups are removed.[14]

Key on-resin modification reactions include:

-

Mitsunobu Reaction: Allows for the inversion of stereochemistry at the 4-position and the introduction of various nucleophiles.[13]

-

Oxidation: Converts the hydroxyl group to a ketone.

-

Reduction: Reduces the ketone to the alternative alcohol stereoisomer.

-

Acylation: Introduces a wide range of functional groups via ester linkages.[5]

-

SN2 Reactions: Displacement of a sulfonate ester leaving group allows for the introduction of various nucleophiles.[15]

Applications in Drug Discovery and Chemical Biology

The ability to precisely control the conformation and properties of peptides through proline modification has led to numerous applications:

-

Peptidomimetics: Modified prolines can stabilize specific secondary structures, such as β-turns, which are often involved in molecular recognition.[9] This allows for the design of small peptide mimics of larger protein epitopes.

-

Enzyme Inhibitors: By mimicking the transition state of an enzymatic reaction or by presenting a specific conformation for binding to an active site, proline-modified peptides can act as potent and selective enzyme inhibitors.[16][17]

-

Modulation of Protein-Protein Interactions: Many signaling pathways are mediated by the recognition of proline-rich motifs by specific protein domains, such as SH3 domains.[4][5] Modified prolines can be used to enhance or inhibit these interactions, providing a means to modulate cellular signaling.[4]

-

Antimicrobial Peptides: The introduction of modified prolines can enhance the stability and activity of antimicrobial peptides.[18][19]

-

Collagen Stability: 4-hydroxyproline is a key component of collagen, where it plays a crucial role in stabilizing the triple helix.[20][21] The incorporation of other modified prolines, such as fluoroprolines, can further enhance the thermal stability of collagen and collagen-like peptides.[21]

Quantitative Data on the Effects of Modified Prolines

The following tables summarize some of the quantitative effects of proline modifications on peptide properties.

Table 1: Effect of 4-Substituted Prolines on the trans/cis Isomer Ratio of the Tyr-Pro Bond in the Model Peptide Ac-Thr-Tyr-Xaa-Asn-NH₂

| 4-Substituent (Xaa) | Ktrans/cis | Reference |

| H (Proline) | 2.7 | [8] |

| (4R)-OH (Hydroxyproline) | 2.5 | [8] |

| (4S)-F (Fluoroproline) | 1.1 | [8] |

| (4R)-F (Fluoroproline) | 10.0 | [8] |

| =O (Oxoproline) | 1.1 | [8] |

Table 2: Binding Affinities of Proline-Modified Peptides to Target Proteins

| Peptide/Inhibitor | Target Protein | Modification | Ki (nM) | IC50 (µM) | Reference |

| Api137 | E. coli Ribosome | Unmodified | 2.62 ± 0.22 | 4 | [19] |

| Api137 (Pro11 -> 4S-Fpr) | E. coli Ribosome | (4S)-Fluoroproline | 73.39 ± 10.93 | 1 | [19] |

| Api137 (Pro11 -> 4R-Fpr) | E. coli Ribosome | (4R)-Fluoroproline | 2.53 ± 0.22 | 4 | [19] |

| (S)-(-)-Tetrahydro-2-furoic acid | Proline Dehydrogenase | Proline analog | 300,000 | - | [16] |

| Cyclobutane-1,1-dicarboxylic acid | Proline Dehydrogenase | Proline analog | 1,400,000 | - | [16] |

| Cyclobutanecarboxylic acid | Proline Dehydrogenase | Proline analog | 1,900,000 | - | [16] |

Table 3: Thermal Stability of Peptides and Proteins with Modified Prolines

| Peptide/Protein | Modification | Tm (°C) | Reference |

| Collagen-like peptide | Unmodified | 38-42 | [21] |

| Bacteriorhodopsin (WT) | Unmodified | 98 | [11] |

| Bacteriorhodopsin (P91A) | Pro -> Ala mutation | 94.8 | [11] |

Experimental Protocols

Solid-Phase Synthesis of a Peptide Containing 4-Hydroxyproline

This protocol describes the manual solid-phase synthesis of a generic peptide containing a 4-hydroxyproline residue using Fmoc/tBu chemistry.[2][14]

-

Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling:

-

Deprotect the resin with 20% piperidine (B6355638) in DMF (2 x 10 min).

-

Wash the resin with DMF (5x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).

-

Couple the first Fmoc-protected amino acid (e.g., Fmoc-Asn(Trt)-OH) using a coupling agent like HBTU and a base like diisopropylethylamine (DIPEA) in DMF for 2 hours.

-

Wash the resin as described above.

-

-

Incorporation of Fmoc-Hyp-OH:

-

Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

-

Wash the resin.

-

Couple Fmoc-Hyp(tBu)-OH using HBTU/DIPEA in DMF for 2 hours.

-

Wash the resin.

-

-

Peptide Elongation: Continue the synthesis by repeating the deprotection and coupling steps for each subsequent amino acid.

-

Final Deprotection and Cleavage:

-

Remove the final N-terminal Fmoc group.

-

Wash the resin with DMF and DCM and dry under vacuum.

-

Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

-

On-Resin Mitsunobu Reaction for Stereochemical Inversion

This protocol describes the inversion of the hydroxyl group of a resin-bound Hyp residue.[13]

-

Resin Preparation: Start with the peptide-resin containing the deprotected Hyp hydroxyl group.

-

Reaction Setup: In a reaction vessel, suspend the resin in anhydrous tetrahydrofuran (B95107) (THF).

-

Reagent Addition:

-

Add triphenylphosphine (B44618) (PPh₃) and 4-nitrobenzoic acid.

-

Cool the mixture to 0°C.

-

Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

-

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours.

-

Washing: Wash the resin thoroughly with THF, DCM, and DMF.

-

Ester Hydrolysis: Cleave the nitrobenzoate ester using a solution of sodium methoxide (B1231860) in methanol (B129727) to yield the inverted hydroxyl group.

-

Washing: Wash the resin with methanol, DCM, and DMF.

NMR Analysis of Proline cis/trans Isomerism

This protocol outlines the general steps for determining the cis/trans ratio of a proline-containing peptide by ¹H NMR spectroscopy.[18][20][22][23][24][25][26]

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) at a concentration of 1-5 mg/mL.

-

NMR Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum. The cis and trans isomers will give rise to distinct sets of peaks for the residues adjacent to the proline.

-

Acquire 2D NMR spectra, such as TOCSY and NOESY/ROESY, to aid in the assignment of the resonances for both isomers.

-

-

Data Analysis:

-

Identify the well-resolved proton resonances (e.g., α-protons) for both the cis and trans isomers.

-

Integrate the corresponding peaks for each isomer.

-

Calculate the trans/cis ratio (Ktrans/cis) by dividing the integral of the trans isomer peak by the integral of the cis isomer peak.

-

Hydroxyproline Assay for Collagen Quantification

This assay is used to determine the total collagen content in a sample by measuring the amount of hydroxyproline.[1][3][12][13][27]

-

Sample Hydrolysis:

-

Hydrolyze the sample (e.g., tissue homogenate, purified protein) in 6 M HCl at 110-120°C for 16-24 hours in a sealed tube.

-

Neutralize the hydrolysate with NaOH.

-

-

Oxidation:

-

Add Chloramine-T solution to the hydrolyzed sample and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.

-

-

Color Development:

-

Add p-dimethylaminobenzaldehyde (Ehrlich's reagent) solution.

-

Incubate at 60-65°C for 15-20 minutes to develop the color.

-

-

Measurement:

-

Cool the samples to room temperature.

-

Measure the absorbance at 550-560 nm using a spectrophotometer.

-

-

Quantification: Determine the hydroxyproline concentration from a standard curve prepared with known concentrations of hydroxyproline. The collagen content can be estimated by multiplying the hydroxyproline content by a conversion factor (typically around 7.5).[3]

Visualizations

Caption: Experimental workflow for the development of peptides with modified prolines.

Caption: Simplified Grb2-Sos1 signaling pathway.

Caption: Logical relationships in proline editing.

References

- 1. Hydroxyproline Assay Kit for Collagen ab222941/K226 | Abcam [abcam.com]

- 2. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]

- 3. icams.ro [icams.ro]

- 4. High-Affinity Interactions of the nSH3/cSH3 Domains of Grb2 with the C-Terminal Proline-Rich Domain of SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. SH3 Domains of Grb2 Adaptor Bind to PXψPXR Motifs Within the Sos1 Nucleotide Exchange Factor in a Discriminate Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular basis for Proline- and Arginine-Rich Peptide inhibition of proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What Is the Workflow of Custom Modified Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]

- 10. Protocol for iterative optimization of modified peptides bound to protein targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Influence of Proline on the Thermostability of the Active Site and Membrane Arrangement of Transmembrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. chemistry.du.ac.in [chemistry.du.ac.in]

- 15. Revolutionizing Peptide-Based Drug Discovery: Advances in the Post-AlphaFold Era - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Affinity Relationships of Reversible Proline Analog Inhibitors Targeting Proline Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of a prolyl hydroxylase domain (PHD) by substrate analog peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Conformational investigation of peptides using solid-state NMR spectroscopy-A study of polymorphism of β-turn peptides containing diprolines - PubMed [pubmed.ncbi.nlm.nih.gov]